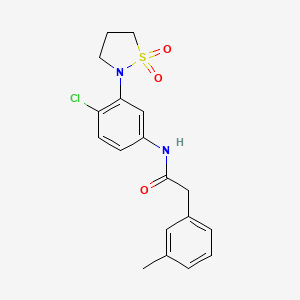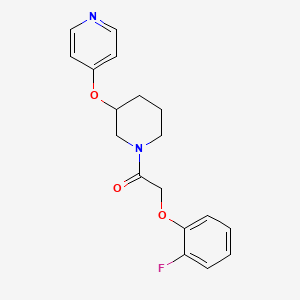![molecular formula C20H16Cl2F6N2O4 B2735272 N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-47-0](/img/structure/B2735272.png)
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in various pharmaceutical drugs .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, benzamides like this are often synthesized through the reaction of benzoic acids and amines . In a similar compound, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Applications De Recherche Scientifique
Antiarrhythmic Activity
Research has identified compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, highlighting their potential in oral antiarrhythmic activity. Variations in the heterocyclic ring structure and the basicity of the amine nitrogen significantly affect their activity. One compound, in particular, flecainide acetate, showed promising results in animal studies and was selected for clinical trials as an antiarrhythmic agent (Banitt et al., 1977).
Material Science and Polymer Research
The compound's structural components have been utilized in synthesizing new organo-soluble polyamides with high glass-transition temperatures, indicating their potential for creating materials with good thermal stability and mechanical properties. These polymers were found to be soluble in various organic solvents and exhibited clear, flexible, and tough films (Bera et al., 2012).
DNA Interaction Studies
A mustard derivative structurally related to the mentioned compound demonstrated unique DNA alkylating properties, targeting exclusively the minor groove of DNA at adenine sites. This specificity could have implications for designing drugs targeting specific DNA sequences or structures (Prakash et al., 1991).
Supramolecular Chemistry
In supramolecular chemistry, oligo(p-benzamide)s prepared on solid support using automated synthesis protocols have shown potential for creating block co-oligomers with poly(ethylene glycol), indicating applications in drug delivery systems due to their strong aggregation properties and rod-coil conformations (König et al., 2007).
Antimicrobial Activity
Synthesis efforts have led to derivatives that show pronounced antimicrobial activity, suggesting the utility of the structural motif in developing new antimicrobial agents (Bhuiyan et al., 2006).
Catalysis
Research into rigid P-chiral phosphine ligands incorporating elements of the compound's structure has shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This could impact the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Propriétés
IUPAC Name |
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F6N2O4/c21-11-1-3-13(15(22)7-11)17(31)29-5-6-30-18(32)14-8-12(33-9-19(23,24)25)2-4-16(14)34-10-20(26,27)28/h1-4,7-8H,5-6,9-10H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCSISAPLLIADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2735190.png)
![Ethyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2735191.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide](/img/structure/B2735198.png)
![2-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2735199.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2735201.png)
![2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2735202.png)
![N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2735203.png)
![N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2735204.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea](/img/structure/B2735211.png)

